molecular formula C12H19NO3 B2670986 Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate CAS No. 275387-83-2

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

Cat. No.: B2670986
CAS No.: 275387-83-2
M. Wt: 225.288
InChI Key: SHEYWYIIXFHSNB-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with an ethynylating agent. One common method involves the use of sodium hydride (NaH) as a base in a solvent such as dimethylformamide (DMF) to facilitate the ethynylation reaction . The reaction is usually carried out at ambient temperature with stirring for a specified duration.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of tert-butyl 4-oxopiperidine-1-carboxylate.

    Reduction: Formation of tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.

    Substitution: Formation of tert-butyl 4-halopiperidine-1-carboxylate derivatives.

Scientific Research Applications

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is not well-documented. as a piperidine derivative, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications. The ethynyl group can participate in click chemistry reactions, which are useful in bioconjugation and drug development .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxypiperidine-1-carboxylate: A precursor in the synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate.

    Tert-butyl 4-oxopiperidine-1-carboxylate: An oxidation product.

    Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate: A reduction product.

Uniqueness

This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-12(15)6-8-13(9-7-12)10(14)16-11(2,3)4/h1,15H,6-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEYWYIIXFHSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275387-83-2
Record name tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of ethynylmagnesium chloride in THF (100 mL, 50 mmol) was diluted with THF (50 mL) and cooled in an ice-water bath. A solution of Boc-4-piperidone (5.06 g, 25.4 mmol) (Aldrich) in THF (50 mL) was added dropwise over 15 min. The mixture was stirred with cooling for 3 h. Aqueous ammonium chloride solution (100 mL, 15% W/V) was then added and the resulting mixture extracted with ether (2×200 mL). The ether layers were washed with saturated aqueous sodium chloride solution (200 mL), then combined, dried (MgSO4), filtered and concentrated. The residue was purified by chromatography (Biotage 40M, ethyl acetate - hexanes 1:3, V/V as solvent) to give N-Boc-4-hydroxy-4-ethynyl-piperidine as a colorless oil that solidified on standing. (Yield 5.39 g, 94.2%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of the 4-Hydroxy-4-trimethylsilanylethynyl piperidine-1-carboxylic acid tert-butyl ester (7 g, 23.5 mmol, 1 eq) and potassium carbonate (1.0 g, 7.25 mmol, 0.3 eq) in MeOH (30 ml) were stirred for 6 h at room temperature. After this time, the solvent was removed under reduced pressure and the residue suspended in diethyl ether. The suspension was washed with saturated ammonium chloride and water and dried over MgSO4. After filtering, the filtrate was evaporated to give the product (4.5 g, 86%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
86%

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